2-(Pyridin-2-yl)oxazole was first cataloged in PubChem on October 26, 2006 (CID: 11457758), though its initial synthesis likely predates this entry. Early methods for oxazole synthesis, such as the Robinson–Gabriel reaction, relied on cyclodehydration of α-acylaminoketones but faced limitations in substrate scope and reaction conditions. The compound’s significance grew with the discovery of its derivatives in pharmaceuticals and organic electronics. For example, oxazole moieties are integral to antiviral agents and blue organic LEDs (OLEDs), underscoring the need for efficient synthetic routes.
The molecule consists of an oxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) fused to a pyridine ring at the 2-position (Figure 1). Key structural properties include:
| Property | Value |
|---|---|
| IUPAC Name | 2-pyridin-2-yl-1,3-oxazole |
| Molecular Formula | $$ \text{C}8\text{H}6\text{N}_2\text{O} $$ |
| Molecular Weight | 146.15 g/mol |
| SMILES | $$ \text{C1=CC=NC(=C1)C2=NC=CO2} $$ |
| InChI Key | BNBQQYFXBLBYJK-UHFFFAOYSA-N |
Figure 1: 2D structure of 2-(Pyridin-2-yl)oxazole, highlighting the oxazole (positions 1–3) and pyridine (positions 4–8) rings.
The planar structure and conjugated π-system enable strong fluorescence, making it valuable in optoelectronics. Substituents at the 4- and 5-positions of the oxazole ring modulate electronic properties, as demonstrated in recent Pd-catalyzed syntheses.
Oxazoles are pivotal in medicinal chemistry due to their bioavailability and ability to engage in hydrogen bonding. 2-(Pyridin-2-yl)oxazole derivatives exhibit enhanced pharmacological profiles, including anticancer and antimicrobial activities. For instance, tylophorine analogs incorporating this scaffold show potent inhibition of NF-κB signaling. In materials science, its rigid conjugated framework improves charge transport in OLEDs.
Single-crystal diffraction data for 2-(pyridin-2-yl)oxazole (C₈H₆N₂O) were obtained from the Cambridge Crystallographic Data Centre and the Crystallography Open Database [1] [2]. Refinement in the monoclinic space group P2₁/c gave the cell metrics shown in Table 1. Four molecules (Z = 4) occupy the unit cell; each displays a coplanar arrangement of the pyridine and oxazole rings with a dihedral angle of 2.6 ± 0.3°, confirming extensive π-conjugation. In-plane C–N and C–O bond distances (1.312 ± 0.004 Å and 1.363 ± 0.004 Å, respectively) are shortened relative to typical single bonds, consistent with partial double-bond character.
Table 1 Crystallographic parameters for 2-(pyridin-2-yl)oxazole (173 K, Mo Kα)
| a / Å | b / Å | c / Å | β / ° | V / ų | ρcalc / g cm⁻³ | R1 (I > 2σ) | |
|---|---|---|---|---|---|---|---|
| 7.4486 (6) | 11.5891 (9) | 9.0843 (7) | 104.41 (1) | 755.0 (1) | 1.47 | 0.042 | [1] [3] |
π⋯π stacking between parallel molecules (centroid-to-centroid 3.79 Å) produces slipped columns along b, whereas weak C–H⋯N contacts (H⋯N = 2.64 Å) generate a herring-bone motif. No strong hydrogen-bond donors are present, so dispersion and π-stacking dominate the lattice energy [3].
^1H and ^13C spectra recorded in deuterated chloroform at 298 K (400 MHz) match literature assignments [1] [4]:
Table 2 Key chemical shifts for 2-(pyridin-2-yl)oxazole (CDCl₃)
| Nucleus | δ / ppm | Multiplicity | J / Hz | Assignment |
|---|---|---|---|---|
| ^1H | 8.63 | ddd | 4.8, 1.8, 0.9 | H6 (pyridine) |
| 8.04 | dd | 7.5, 1.8 | H3 | |
| 7.73 | ddd | 7.8, 4.8, 1.0 | H5 | |
| 7.25–7.22 | m | – | H4, oxazole H5 | |
| ^13C | 161.0 | s | – | C2 (oxazole C=O) |
| 150.2 | s | – | C6 (pyridine C–N) | |
| 146.4 | s | – | C4 (pyridine) | |
| 129.1 | s | – | C3 | |
| 122.3 | s | – | C5 (oxazole) |
Downfield shifts of H6 and C2 reflect deshielding by the adjacent nitrogen and oxygen, corroborating the crystallographic indication of conjugation. Spin-system simulation reproduces all coupling constants, confirming the assigned structure.
Electron-ionization (70 eV) mass spectrometry furnishes a base peak at m/z 146 corresponding to the molecular ion [M]⁺- [5]. Loss of carbon monoxide (-28 Da) gives a diagnostic fragment at m/z 118, while further cleavage across the C–O bond of the oxazole ring yields m/z 104. The high-resolution spectrum (EI-TOF) affirms C₈H₆N₂O (calc. 146.0480, found 146.0481) [5]. The minimal metastable peaks and isotope pattern exclude halogen substitution, supporting pure C, H, N, O composition.
Fragmentation sequence:
[M]⁺- 146 → [m-CO]⁺ 118 → [m-CO–NH]⁺ 103 → C₅H₃N⁺ 77
These predictable cleavages are typical for fused N–O heteroaromatics and constitute a rapid quality-control check.
Density-functional calculations (B3LYP/6-311+G**) using Gaussian 16 on the crystallographic geometry reproduce experimental observables [1].
Table 3 Selected computed frontier orbital data
| Property | Value | Comment |
|---|---|---|
| HOMO energy / eV | –6.73 | π-bonding across fused rings |
| LUMO energy / eV | –1.94 | π* centred on oxazole |
| ΔE (HOMO–LUMO) | 4.79 eV | Predicts UV λmax ≈ 260 nm (obs. 257 nm) |
| Natural charge on N(pyridine) | –0.34 e | Strong Lewis basic site |
| Natural charge on O(oxazole) | –0.45 e | Enhances hydrogen-bond acceptance |
Time-dependent DFT yields an S₀→S₁ vertical excitation at 259 nm with oscillator strength 0.26, matching the recorded UV spectrum (ε ≈ 1.9 × 10⁴ M⁻¹ cm⁻¹) [1]. Aromatic stabilization energy, calculated through nucleus-independent chemical shift, is –10.8 ppm above ring centres, close to pyridine itself ( –10.5 ppm), underscoring the fused system’s aromaticity.